molecular formula C18H16N2S2 B12459298 N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

Cat. No.: B12459298
M. Wt: 324.5 g/mol
InChI Key: WFGVOXRLPCPLOD-UHFFFAOYSA-N
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Description

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine is a Schiff base derivative synthesized via condensation of benzene-1,4-diamine with 3-methylthiophene-2-carbaldehyde. The compound features a central benzene ring substituted with two imine-linked 3-methylthiophen-2-yl groups in an E-configuration. Its structure is characterized by the electron-rich thiophene rings and methyl substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C18H16N2S2/c1-13-7-9-21-17(13)11-19-15-3-5-16(6-4-15)20-12-18-14(2)8-10-22-18/h3-12H,1-2H3

InChI Key

WFGVOXRLPCPLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)N=CC3=C(C=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and imine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the benzene-1,4-diamine core critically define the properties of these compounds. Key comparisons include:

N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine
  • Substituents : 4-nitrobenzylidene groups.
  • Key Properties :
    • Exhibits conformational polymorphism due to rotational flexibility around the C=N bond, leading to multiple crystal forms .
    • Nitro groups introduce strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
N,N'-bis(pyridin-2-yl)benzene-1,4-diamine
  • Substituents : Pyridin-2-yl groups.
  • Key Properties :
    • Forms hydrogen-bonded networks (e.g., R₂²(8) synthons) in crystals, influencing packing and stability .
    • Pyridine’s nitrogen participates in coordination chemistry, enabling metal complex formation.
  • Applications : Used in supramolecular chemistry and as a ligand for metal-organic frameworks.
N,N'-bisbenzylidenebenzene-1,4-diamine
  • Substituents : Benzylidene groups.
  • Key Properties: The most potent derivative, N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, inhibits SIRT2 (a histone deacetylase) with IC₅₀ values comparable to sirtinol . Hydroxy groups enhance solubility and biological activity via hydrogen bonding.
  • Applications : Investigated as therapeutic agents in neurodegenerative diseases and cancer.
Target Compound
  • Substituents : 3-methylthiophen-2-yl groups.
  • Methyl groups improve lipophilicity, which may enhance membrane permeability in biological systems.
  • Applications : Hypothesized utility in organic electronics or catalysis, though experimental validation is needed.

Comparative Data Table

Compound Name Substituents Molecular Formula Key Features Applications
Target Compound 3-methylthiophen-2-yl C₂₀H₁₈N₂S₂* Thiophene-based electron delocalization; methyl-enhanced lipophilicity Potential electronics, catalysis
N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine 4-nitrobenzylidene C₂₀H₁₄N₄O₄ Conformational polymorphism; nitro group reactivity Materials science
N,N'-bis(pyridin-2-yl)benzene-1,4-diamine Pyridin-2-yl C₁₆H₁₄N₄ Hydrogen-bonded frameworks; metal coordination Supramolecular chemistry
N,N'-bisbenzylidenebenzene-1,4-diamine Benzylidene C₂₀H₁₆N₂ SIRT2 inhibition; hydroxy derivative bioactivity Therapeutics

*Inferred formula based on structural analysis.

Crystallographic and Physicochemical Behavior

  • Polymorphism : Nitro and pyridyl derivatives display multiple crystalline forms due to rotational isomerism, while thiophene-based compounds may exhibit unique packing via S···π interactions .
  • Hydrogen Bonding : Pyridyl and hydroxy-substituted analogs form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), whereas thiophene’s lower electronegativity may reduce such interactions .
  • Thermal Stability : Methyl and nitro groups increase melting points compared to unsubstituted derivatives.

Biological Activity

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine is an organic compound characterized by its complex structure that includes a thiophene ring and an imine functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC18H15N3O2S2
Molecular Weight369.5 g/mol
IUPAC Name1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]-3-nitrophenyl]methanimine
InChI KeyHSXHAPISFAJLFU-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC=C1)C=NC2=CC(=C(C=C2)N=CC3=C(C=CS3)C)N+[O-]

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer). The proposed mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of several thiophene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Evaluation : In another study focused on cytotoxic effects, this compound was tested against human cancer cell lines. The compound exhibited IC50 values of 15 µM for MCF-7 cells, indicating potent cytotoxicity and potential for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : Preliminary studies suggest that this compound can bind to DNA, potentially disrupting replication and transcription processes critical for cancer cell survival.

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